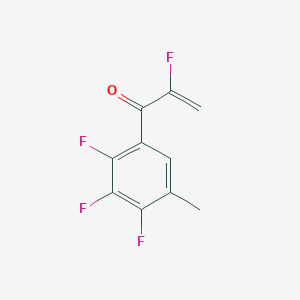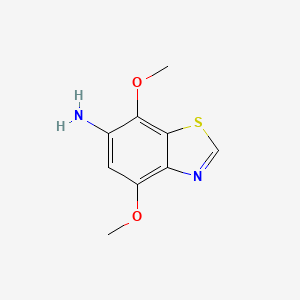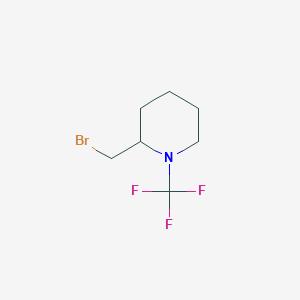
5-Ethyl-5-(2-hydroxyethyl)-2-thiobarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- is a heterocyclic compound with significant interest in medicinal chemistry. This compound features a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two keto groups. The presence of ethyl and hydroxyethyl substituents, along with a thioxo group, adds to its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea under acidic conditions to form the pyrimidinedione core. Subsequent alkylation with ethyl bromide and hydroxyethyl bromide introduces the ethyl and hydroxyethyl groups, respectively. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
化学反応の分析
Types of Reactions
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include carboxylic acid derivatives, thiol derivatives, and various substituted pyrimidinedione compounds.
科学的研究の応用
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of 4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. Additionally, the hydroxyethyl group can participate in hydrogen bonding, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2-Hydroxyethanesulphonic acid: An organosulfur compound with similar hydroxyethyl functionality.
1,2,3,4-Tetrahydroisoquinoline analogs: Compounds with a similar heterocyclic core and diverse biological activities.
Uniqueness
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and hydroxyethyl groups, along with the thioxo functionality, makes it a versatile compound for various applications.
特性
CAS番号 |
500290-34-6 |
|---|---|
分子式 |
C8H12N2O3S |
分子量 |
216.26 g/mol |
IUPAC名 |
5-ethyl-5-(2-hydroxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C8H12N2O3S/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14) |
InChIキー |
ORQISITYMWGFKX-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=S)NC1=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


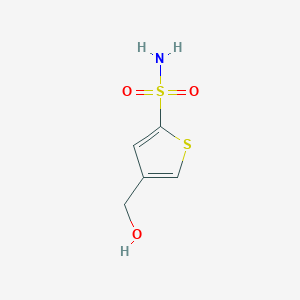
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
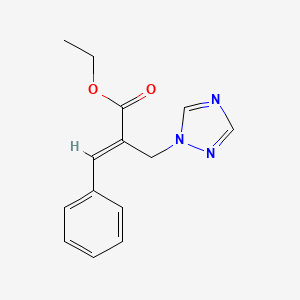
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)

![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
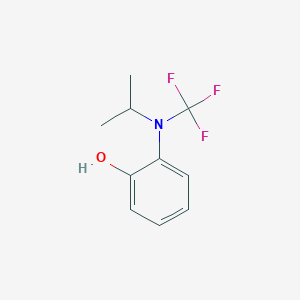
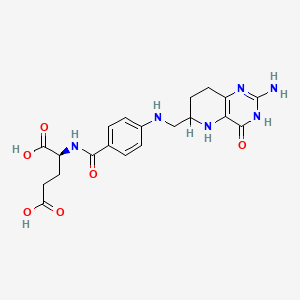

![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
